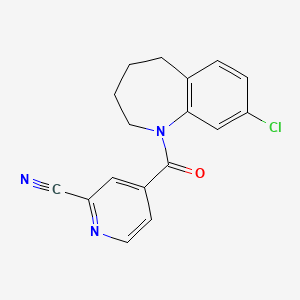![molecular formula C17H12F2N2S3 B2553528 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine CAS No. 1330750-55-4](/img/structure/B2553528.png)
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through different methods, including aromatic nucleophilic substitution and alkylation. For instance, bisphosphonates with pyrimidine structures were prepared by alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine with phosphonate-bearing building blocks . This method proved efficient for preparing a variety of bisphosphonates, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques and computational methods. For example, the equilibrium geometry and vibrational wave numbers of a related compound were computed using density functional theory (DFT) . The molecular structure is influenced by hyperconjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis . These findings provide insight into the molecular structure of pyrimidine derivatives, which could be extrapolated to the compound of interest.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be inferred from Molecular Electrostatic Potential (MEP) analysis. For instance, the MEP of a related compound indicated that the negative charge is localized over the cyano group, while the positive region is over the phenyl and pyrimidine rings, suggesting sites for electrophilic attack . Additionally, molecular docking studies have shown that these compounds can bind at the catalytic site of enzymes through non-covalent interactions, which is crucial for their potential as chemotherapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their nonlinear optical behavior and hydrogen bonding capabilities, are important for their function as chemotherapeutic agents. The vibrational spectral analysis and the study of intermolecular interactions through Hirshfeld surfaces provide a detailed picture of these properties . Furthermore, the drug likeness of these compounds can be assessed based on Lipinski's rule, and their pharmacokinetic properties can be predicted through ADMET analysis .
Scientific Research Applications
High-Performance Polymers
Transparent Aromatic Polyimides : Aromatic polyimides synthesized from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. These materials, including non-fluorinated sulfur-containing aromatic PIs, present potential for applications requiring transparent, high-refractive-index materials, demonstrating the versatile utility of sulfur-containing aromatic compounds in polymer science (Tapaswi et al., 2015).
Molecular Imaging and Detection
Selective Cadmium Fluorescence Probe : A study focused on the synthesis of a novel Cd2+ fluorescence probe based on the pyridine-pyrimidine structure, showcasing the chemical's utility in selectively imaging cadmium in cells. This application is critical for detecting and tracking cadmium, a toxic metal ion, in biological systems, illustrating the compound's relevance in environmental and health-related research (Hagimori et al., 2021).
Material Science and Engineering
Poly(arylene ether pyrimidine)s Synthesis : Research into novel thermally stable high-performance polymers led to the preparation of poly(arylene ether pyrimidine)s using a catalytic amount of cesium fluoride. These polymers exhibit good thermal stability and mechanical properties, contributing to advancements in materials engineering and applications requiring durable, heat-resistant materials (Herbert et al., 1996).
Catalysis and Chemical Synthesis
Cyclopalladation of Structurally-Related Compounds : The study on cyclopalladation of 2-phenoxypyridine and related compounds, including sulfur analogues, presents insights into the reactivity and applications of these compounds in organometallic chemistry. Such research underlines the importance of these compounds in catalytic processes, potentially leading to new synthetic pathways and catalytic systems (De Geest et al., 1999).
properties
IUPAC Name |
4,6-bis[(3-fluorophenyl)sulfanyl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S3/c1-22-17-20-15(23-13-6-2-4-11(18)8-13)10-16(21-17)24-14-7-3-5-12(19)9-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDHPVLDOSUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=CC(=C2)F)SC3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

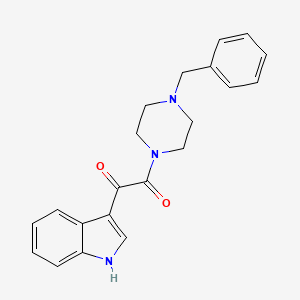
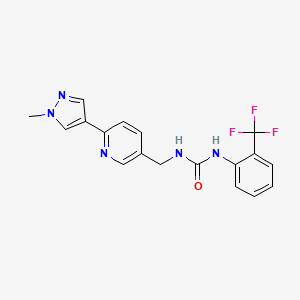
![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

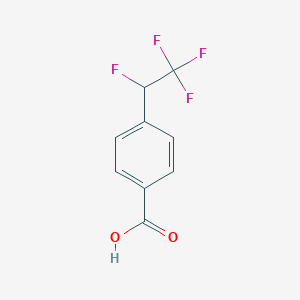

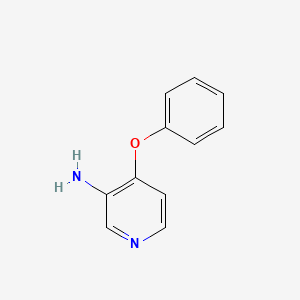
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)

